![molecular formula C31H32N4O5S B2427097 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide CAS No. 689772-73-4](/img/structure/B2427097.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a CAS number of 689772-73-4. It contains several functional groups, including a 1,3-benzodioxol group, a morpholin group, a quinazolinone group, and a sulfanyl group attached to an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The 1,3-benzodioxol group is a common motif in organic chemistry, often found in natural products and pharmaceuticals . The morpholin group is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom . The quinazolinone group is a bicyclic compound containing two nitrogen atoms . The sulfanyl group is a sulfur atom bonded to a hydrogen atom .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide has shown notable antimicrobial activity. Studies have demonstrated its effectiveness against various microbial species, including Staphylococcus aureus and Bacillus subtilis (Attia et al., 2014).
Vibrational Spectral Analysis and Molecular Docking
- The compound has been the subject of detailed vibrational spectral analysis and quantum chemical computations, providing insights into its molecular structure and intramolecular interactions. This level of analysis is crucial for understanding its potential binding to different antimicrobial target proteins (Almutairi et al., 2018).
Antitumor Properties
- Research has explored the synthesis of derivatives of this compound with potential antitumor properties. These investigations are part of the ongoing search for new anticancer agents, highlighting the compound's relevance in cancer research (Horishny et al., 2020).
Synthesis and Characterization for Antimicrobial Agents
- The compound's derivatives have been synthesized and characterized, focusing on their potential as antimicrobial agents. These studies often involve testing against a range of bacteria and fungi, underscoring the compound's broad-spectrum antimicrobial potential (Desai et al., 2007).
Antifungal Activity
- Some derivatives of this compound have been identified as having significant antifungal activity. This includes effectiveness against various fungal species, contributing to the compound's importance in antifungal drug research (Chitra et al., 2011).
Broad-Spectrum Pharmacological Activities
- Extensive research has been conducted on the synthesis of various derivatives, with evaluations of their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial activities. This diversity of pharmacological applications demonstrates the compound's versatility in medicinal chemistry (Rajveer et al., 2010).
Propiedades
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O5S/c1-2-33(18-22-6-4-3-5-7-22)29(36)20-41-31-32-26-10-9-24(34-12-14-38-15-13-34)17-25(26)30(37)35(31)19-23-8-11-27-28(16-23)40-21-39-27/h3-11,16-17H,2,12-15,18-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEONODAUFKUQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2427016.png)
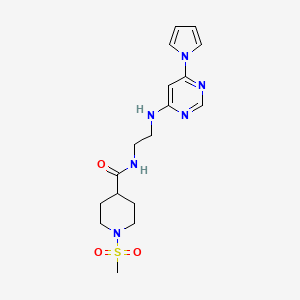
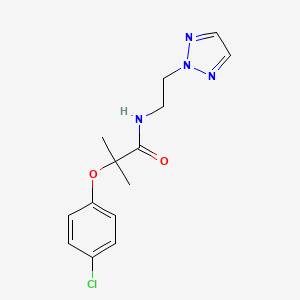
![4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2427020.png)
![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)
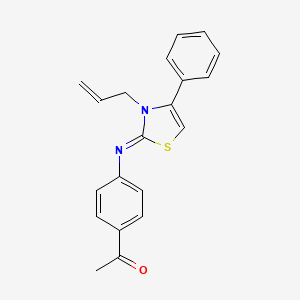
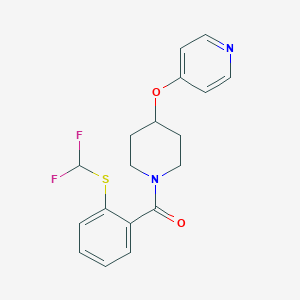
![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2427031.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427032.png)
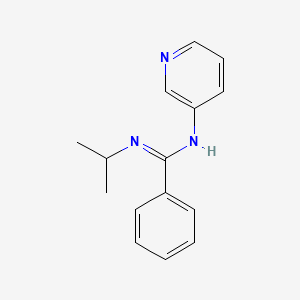
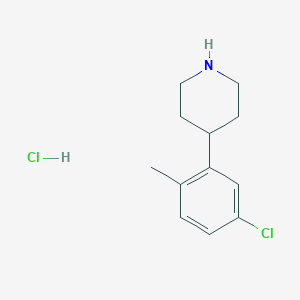
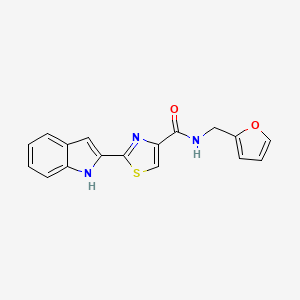
![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)